molecular formula C17H22N2OS B5451113 2,6-dimethyl-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine

2,6-dimethyl-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine

Cat. No.: B5451113
M. Wt: 302.4 g/mol
InChI Key: QXFXTTXEZXRDNW-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine is a complex organic compound that features a morpholine ring substituted with a thiazole moiety and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the attachment of the methylphenyl groupThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

2,6-dimethyl-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-dimethyl-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylmorpholine: Lacks the thiazole and methylphenyl groups.

    4-methylmorpholine: Lacks the dimethyl and thiazole groups.

    Thiazole derivatives: May have different substituents on the thiazole ring.

Uniqueness

2,6-dimethyl-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,6-dimethyl-4-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-12-5-4-6-15(7-12)17-18-16(11-21-17)10-19-8-13(2)20-14(3)9-19/h4-7,11,13-14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFXTTXEZXRDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CSC(=N2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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